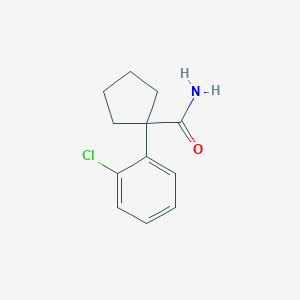

1-(2-Chlorophenyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

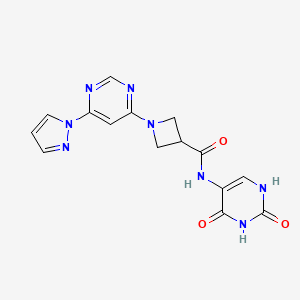

“1-(2-Chlorophenyl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C12H14ClNO . The compound’s molecular weight is 223.7 .

Molecular Structure Analysis

The molecular structure of “1-(2-Chlorophenyl)cyclopentanecarboxamide” can be represented by the InChI code: 1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H2,14,15) .

Aplicaciones Científicas De Investigación

Hydrogen Bonding Patterns and Supramolecular Structures

Research into the hydrogen bonding patterns and supramolecular assembly of 1-arylcycloalkanecarboxamides, including variants like 1-(2-chlorophenyl)cyclopentanecarboxamide, has shown these compounds can form complex hydrogen-bonded motifs and supramolecular structures. These studies contribute to our understanding of molecular interactions and the design of new materials with specific properties (Lemmerer & Michael, 2008); (Kălmăn et al., 2001).

Modulation of Intracellular Ca2+ Signalling

PK11195, a pharmacological agent related to 1-(2-Chlorophenyl)cyclopentanecarboxamide, has been shown to enhance Ca2+-dependent autophagy by targeting the oncogene Bcl-2, leading to increased cellular calcium transients. This effect could have implications in the treatment of diseases where modulation of cellular calcium levels is beneficial (Gastaldello et al., 2010); (Campanella, Szabadkai, & Rizzuto, 2008).

Antioxidant and Anti-inflammatory Activities

Certain derivatives structurally related to 1-(2-Chlorophenyl)cyclopentanecarboxamide have been explored for their potential anti-inflammatory and antioxidant activities, showing promise comparable to ibuprofen and ascorbic acid. Such findings could lead to the development of new therapeutic agents (Kumar, Anupama, & Khan, 2008).

Anticancer Potential

Studies on PK11195 also indicate its potential as an anticancer agent. It has been shown to induce apoptosis in chronic lymphocytic leukemia cells irrespective of their p53 or ATM status, suggesting a new therapeutic avenue for treating this form of leukemia (Santidrián et al., 2007).

Environmental Impact and Degradation

Research on the degradation of chlorophenols, including compounds related to 1-(2-Chlorophenyl)cyclopentanecarboxamide, in the environment has highlighted their transformation into toxic by-products under certain conditions. This work is crucial for understanding the environmental impact of these compounds and developing strategies for their remediation (Olaniran & Igbinosa, 2011); (Zhang & Huang, 2003).

Mecanismo De Acción

Target of Action

The primary targets of 1-(2-Chlorophenyl)cyclopentanecarboxamide are currently under investigation. The compound is a small molecule, which suggests that it may interact with a variety of cellular targets . .

Mode of Action

As a small molecule, it likely interacts with its targets in a specific manner, leading to changes in cellular function

Biochemical Pathways

The biochemical pathways affected by 1-(2-Chlorophenyl)cyclopentanecarboxamide are currently unknown. Given the compound’s structure, it may interact with various biochemical pathways, leading to downstream effects . More research is needed to identify these pathways and understand their implications.

Pharmacokinetics

Information about its absorption, distribution within the body, metabolism, and excretion is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent.

Result of Action

As a small molecule, it may have a wide range of effects depending on its targets and the biochemical pathways it affects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Chlorophenyl)cyclopentanecarboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTWSHXEBXHPOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2798054.png)

![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2798055.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B2798061.png)

![Ethyl 2-[2-(carbamoyl(hydroxyimino)methyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2798062.png)

![[1-(2-Chloropyridine-4-carbonyl)-3-(propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2798067.png)

![N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2798068.png)

![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)